molecular formula C20H21NOS B15053213 4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde

4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B15053213
M. Wt: 323.5 g/mol
InChI Key: WTRCVHKOGIFYAF-UHFFFAOYSA-N
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Description

4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a piperidine ring, a benzoyl group, and a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Benzoylation: The piperidine derivative is then reacted with benzoyl chloride under basic conditions to introduce the benzoyl group.

    Thioaldehyde Formation: Finally, the benzoyl derivative is treated with thiobenzaldehyde under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The thiobenzaldehyde moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The benzoyl and thiobenzaldehyde groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylpiperidine: Shares the benzoyl and piperidine moieties but lacks the thiobenzaldehyde group.

    Thiobenzaldehyde Derivatives: Compounds with similar thiobenzaldehyde structures but different substituents.

Uniqueness

4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H21NOS

Molecular Weight

323.5 g/mol

IUPAC Name

4-[2-(piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C20H21NOS/c22-20(17-10-8-16(15-23)9-11-17)19-7-3-2-6-18(19)14-21-12-4-1-5-13-21/h2-3,6-11,15H,1,4-5,12-14H2

InChI Key

WTRCVHKOGIFYAF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C=S

Origin of Product

United States

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